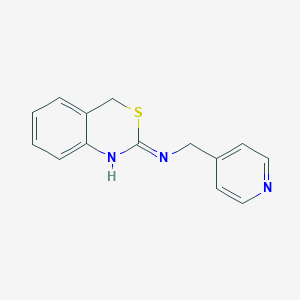

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine

Description

Historical Context of Benzothiazine Scaffold Research

The benzothiazine scaffold, a sulfur- and nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies identified 1,4-benzothiazines as privileged structures capable of interacting with diverse biological targets, owing to their planar aromaticity and electron-rich regions. The foundational work of the 1980s–1990s revealed their antibacterial potential, exemplified by the development of pyrido-benzothiazine derivatives with broad-spectrum activity against Gram-positive and Gram-negative pathogens. These discoveries established benzothiazines as versatile templates for rational drug design, particularly in infectious disease therapeutics.

A pivotal shift occurred in the 2000s with the exploration of functionalized benzothiazines for neurological disorders. For instance, benzothiazin-4-ones demonstrated acetylcholinesterase (AChE) inhibitory activity, highlighting their applicability in Alzheimer’s disease research. Concurrently, structural diversification efforts introduced substituents such as alkyl chains, aryl groups, and heteroaromatic appendages to modulate pharmacokinetic and pharmacodynamic properties. These historical advancements laid the groundwork for contemporary studies on This compound , which merges benzothiazine’s inherent bioactivity with pyridine’s metal-coordinating and hydrogen-bonding capabilities.

Evolution of Pyridinylmethyl-Substituted Benzothiazines

The incorporation of pyridinylmethyl groups into benzothiazines represents a deliberate strategy to enhance molecular interactions with biological targets. Pyridine, a six-membered ring with a nitrogen atom, contributes to improved solubility and binding affinity through π-π stacking and hydrogen bonding. Early synthetic routes to such hybrids relied on multicomponent reactions (MCRs), as seen in the synthesis of benzothiazin-4-ones from aminopropylpiperidine, aldehydes, and thiosalicylic acid. However, these methods often faced limitations in regioselectivity and yield.

Recent innovations in metal-catalyzed cross-coupling and thermolytic decarbonylation have enabled more precise functionalization. For example, thermolysis of pyrrolo[2,1-c]benzothiazine-1,2,4-triones generates reactive acyl(1,3-benzothiazol-2-yl)ketenes, which undergo [4+2]-cyclodimerization to form pyrido-fused benzothiazines. Such methodologies have been adapted to introduce pyridinylmethyl groups at specific positions, as demonstrated in the synthesis of This compound via nucleophilic substitution reactions. Computational studies have further elucidated the role of pyridine’s electronic effects in stabilizing transition states during these syntheses.

Current Research Significance in Medicinal Chemistry

This compound is under investigation for its potential to address two critical challenges in drug discovery: target selectivity and pharmacokinetic optimization . Its dual heterocyclic architecture allows simultaneous engagement with multiple binding pockets, a feature exploited in antitubercular agents. For instance, benzothiazinones with pyridine substituents exhibit nanomolar inhibition of Mycobacterium tuberculosis DprE1, a key enzyme in bacterial cell wall synthesis.

Additionally, the pyridinylmethyl moiety enhances blood-brain barrier permeability, as evidenced by benzothiazinone analogs showing measurable concentrations in rodent brain tissue. This property is critical for central nervous system (CNS)-targeted therapies.

Research Challenges and Knowledge Gaps

Despite its promise, the development of This compound faces several unresolved challenges:

- Synthetic Complexity : The compound’s fused-ring system requires multistep syntheses with poor atom economy. For example, the preparation of ethyl 9-fluoro-10-chloro-2-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzothiazine-1-sulphoxide-6-carboxylate, a precursor, involves hazardous reagents like thiolactic acid and high-temperature decarbonylation.

- Metabolic Stability : Pyridine-containing heterocycles are prone to oxidative metabolism via cytochrome P450 enzymes, potentially limiting their half-life in vivo.

- Target Ambiguity : While DprE1 inhibition is well-documented for benzothiazinones, the precise mechanism of This compound remains uncharacterized, necessitating proteomic and crystallographic studies.

Addressing these gaps requires interdisciplinary collaboration, leveraging advances in computational chemistry, biocatalysis, and high-throughput screening to refine both synthesis and biological evaluation.

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-1,4-dihydro-3,1-benzothiazin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)10-18-14(17-13)16-9-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHLDYKNAMJOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=NCC3=CC=NC=C3)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-pyridinylmethylamine with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazine ring.

Reduction: Reduced forms of the benzothiazine ring.

Substitution: Substituted benzothiazine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-pyridinylmethylamine with 2-chlorobenzothiazine. The reaction is conducted under basic conditions, often using potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while maintaining high purity levels.

Industrial Production

While specific industrial production methods for this compound are not extensively documented, scaling up from laboratory synthesis would likely involve optimizing reaction conditions for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Applications in Scientific Research

This compound has several notable applications across various scientific domains:

Medicinal Chemistry

- Antimicrobial Properties : The compound is being investigated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit bacterial growth by interfering with cell wall synthesis or other critical metabolic pathways.

Cancer Research

- Anticancer Potential : Research is ongoing to assess its efficacy in targeting cancer cells. The compound's ability to modulate specific biological pathways could make it a candidate for cancer therapeutics.

Biological Studies

- Mechanism of Action : Investigations into how this compound interacts with biological targets are crucial for understanding its pharmacological effects. It may inhibit certain enzymes or receptors involved in cellular processes like DNA replication or protein synthesis.

Material Science

- Development of New Materials : this compound is also explored for its potential use in creating materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazine Core

The benzothiazine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

Comparison with Oxygen Analogues (Benzoxazinones)

Replacing sulfur with oxygen in the benzothiazine core yields 4H-3,1-benzoxazin-4-ones, which exhibit distinct properties:

Functional Implications :

- Benzothiazines are more stable under physiological conditions, favoring in vivo applications.

- Benzoxazinones exhibit broader enzyme inhibition but require structural optimization for stability.

Biological Activity

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazine ring fused with a pyridinylmethyl group. This unique structural combination contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular processes such as:

- Inhibition of DNA replication : The compound may interfere with the replication machinery of cells, particularly in rapidly dividing cancer cells.

- Modulation of protein synthesis : By affecting ribosomal function or other protein synthesis pathways, it can disrupt cellular homeostasis.

These interactions suggest potential applications in treating infectious diseases and various cancers .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it demonstrated significant inhibition of the enzyme decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), crucial for cell wall synthesis in the pathogen .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(4-pyridinylmethyl)amine | Lacks benzothiazine ring | Moderate antimicrobial activity |

| 8-Nitrobenzothiazinones | Contains nitro group | Potent antitubercular activity |

This compound stands out due to its dual functionality derived from both the benzothiazine and pyridinylmethyl groups, which enhances its bioactivity compared to structurally similar compounds .

Case Studies and Research Findings

- Antimycobacterial Studies : In a recent study published in 2021, several derivatives of benzothiazine were synthesized and tested against M. tuberculosis. The results indicated that modifications on the benzothiazine scaffold could enhance antimycobacterial activity significantly .

- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of various benzothiazine derivatives on human fibroblast cells. The findings revealed that specific substitutions on the benzothiazine ring could lead to improved cytotoxic profiles .

- Enzyme Inhibition : Research has also focused on the enzyme inhibitory properties of this compound. It was found to inhibit acetylcholinesterase (AChE) activity, which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the common synthetic routes for preparing N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine derivatives?

The synthesis of benzothiazin-2-amine derivatives often involves condensation reactions between isothiocyanates and secondary amines. For example, a one-pot method uses 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines, followed by treatment with NaH to cyclize the intermediate thiourea into the benzothiazin-2-amine core . Copper-catalyzed cross-coupling reactions (e.g., using CuBr and Cs₂CO₃) are also effective for introducing pyridinylmethyl substituents, as demonstrated in analogous syntheses of related amines .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization techniques include:

- ¹H/¹³C NMR : To identify proton and carbon environments, such as aromatic protons (δ 6.5–8.5 ppm) and thiazinamine backbone carbons.

- HRMS (ESI) : For molecular weight confirmation (e.g., m/z 215 [M+H]⁺ in analogous compounds) .

- X-ray crystallography : Resolves stereochemistry and tautomeric forms, as shown in crystallographic studies of structurally similar benzothiazinamines .

Q. What are the typical reaction conditions for introducing pyridinylmethyl substituents?

Pyridinylmethyl groups are often introduced via nucleophilic substitution or condensation. For example, reacting 3-(4-iodo-1H-pyrazol-1-yl)pyridine with cyclopropanamine under basic conditions (Cs₂CO₃) and CuBr catalysis achieves coupling at 35°C over 48 hours . Solvents like DMSO or chloroform are commonly used to stabilize intermediates.

Advanced Research Questions

Q. How can researchers optimize yields in benzothiazin-2-amine syntheses?

Yield optimization requires addressing:

- Catalyst selection : Copper catalysts (e.g., CuBr) improve coupling efficiency in cross-coupling reactions .

- Base strength : Strong bases like NaH promote cyclization but may require controlled moisture conditions .

- Temperature control : Prolonged heating (e.g., 8-hour reflux) enhances ring closure but risks decomposition .

Documented yields range from 17–90%, depending on substituent steric effects and purification methods (e.g., column chromatography) .

Q. How can tautomerism in the benzothiazin-2-amine core be resolved?

Tautomeric equilibria (e.g., between 4H- and 2H-thiazine forms) complicate spectral interpretation. Strategies include:

Q. What experimental approaches address discrepancies in reported reaction conditions?

Contradictions in methodologies (e.g., NaH vs. CuBr systems) may arise from substrate-specific reactivity. To troubleshoot:

Q. How do substituents on the pyridinylmethyl group influence physicochemical properties?

Substituents like methyl or methoxy groups alter:

Q. What strategies are used to validate biological activity in structurally similar compounds?

While direct data on this compound is limited, analogous benzothiazinamines are screened via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.